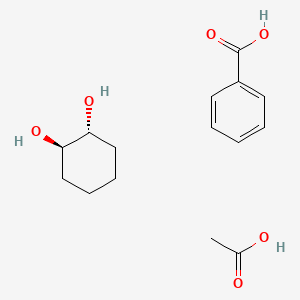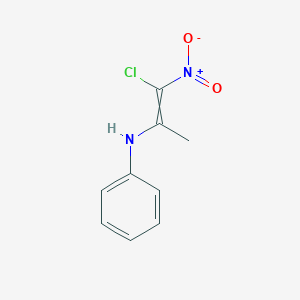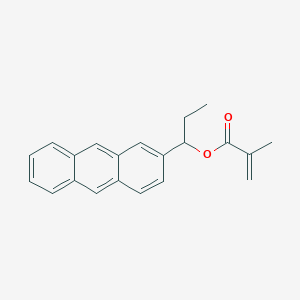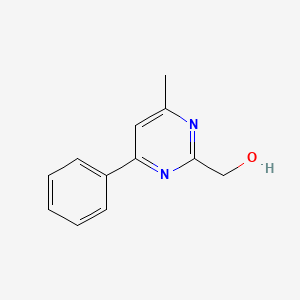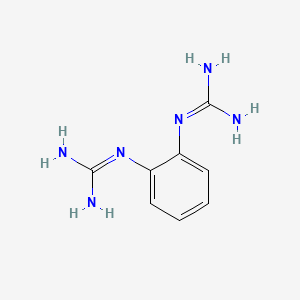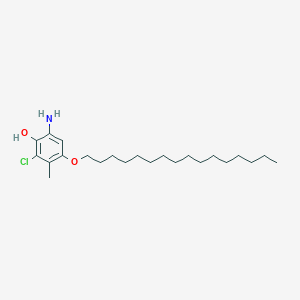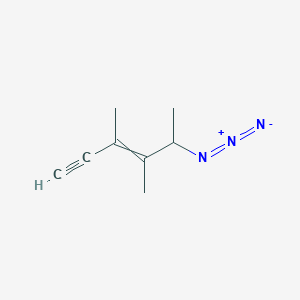
5-Azido-3,4-dimethylhex-3-en-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Azido-3,4-dimethylhex-3-en-1-yne is an organic compound characterized by the presence of an azido group (-N₃) attached to a hex-3-en-1-yne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-3,4-dimethylhex-3-en-1-yne typically involves the introduction of the azido group into a pre-formed hex-3-en-1-yne structure. One common method is the diazo transfer reaction, where a diazo compound is reacted with an azide source under mild conditions. This reaction can be facilitated by using a catalyst such as copper(I) or a phosphine ligand .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazo transfer reactions using automated flow reactors to ensure consistent quality and yield. The use of stable and safe diazo transfer reagents, such as 2-azido-1,3-dimethylimidazolinium chloride, is preferred to minimize the risk of hazardous by-products .
化学反応の分析
Types of Reactions
5-Azido-3,4-dimethylhex-3-en-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts with alkyne-containing compounds.
Major Products Formed
Amines: Reduction of the azido group yields primary amines.
Triazoles: Cycloaddition reactions produce triazole derivatives.
科学的研究の応用
5-Azido-3,4-dimethylhex-3-en-1-yne has several applications in scientific research:
作用機序
The mechanism of action of 5-Azido-3,4-dimethylhex-3-en-1-yne involves its reactivity with various molecular targets:
類似化合物との比較
Similar Compounds
5-Azido-3-nitro-1H-1,2,4-triazole: Another azido compound with applications in materials science.
Azidomethyl-biphenyl-tetrazole: Used in the synthesis of sartan drugs.
Uniqueness
5-Azido-3,4-dimethylhex-3-en-1-yne is unique due to its specific structural features, which confer distinct reactivity and potential for diverse applications in scientific research and industry .
特性
CAS番号 |
64803-98-1 |
|---|---|
分子式 |
C8H11N3 |
分子量 |
149.19 g/mol |
IUPAC名 |
5-azido-3,4-dimethylhex-3-en-1-yne |
InChI |
InChI=1S/C8H11N3/c1-5-6(2)7(3)8(4)10-11-9/h1,8H,2-4H3 |
InChIキー |
DGAZIEUYVIBTAP-UHFFFAOYSA-N |
正規SMILES |
CC(C(=C(C)C#C)C)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



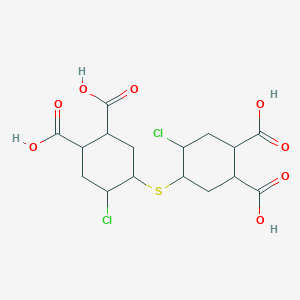
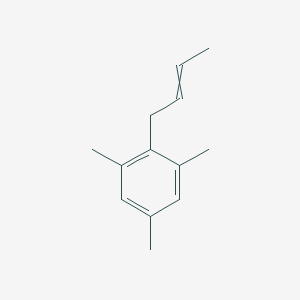
![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)
